

Spectroscopic Profile of 2-acetyl-5-methoxybenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetyl-5-methoxybenzofuran

Cat. No.: B1330420

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Disclaimer: Direct, experimentally verified spectroscopic data for **2-acetyl-5-methoxybenzofuran** is not readily available in the public domain. The data presented in this guide is a predictive analysis based on the spectral characteristics of closely related analogs, including 2-acetyl-7-methoxybenzofuran and other substituted benzofurans. This guide is intended for researchers, scientists, and drug development professionals to provide an informed estimation of the expected spectroscopic profile of the target compound.

Introduction

2-acetyl-5-methoxybenzofuran is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds. Accurate characterization of its derivatives is crucial for quality control, reaction monitoring, and structure-activity relationship studies. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-acetyl-5-methoxybenzofuran**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-acetyl-5-methoxybenzofuran**. These predictions are derived from the analysis of structurally similar compounds.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **2-acetyl-5-methoxybenzofuran**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~7.5	s	-
H-4	~7.3	d	~8.8
H-6	~7.0	dd	~8.8, 2.4
H-7	~7.1	d	~2.4
-OCH ₃	~3.8	s	-
-COCH ₃	~2.5	s	-

Predicted based on data for 2-acetyl-7-methoxybenzofuran and other 5-methoxybenzofuran derivatives.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-acetyl-5-methoxybenzofuran**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O	~189
C-2	~154
C-3	~115
C-3a	~128
C-4	~112
C-5	~156
C-6	~113
C-7	~103
C-7a	~150
-OCH ₃	~56
-COCH ₃	~27

Predicted based on general values for substituted benzofurans.

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for **2-acetyl-5-methoxybenzofuran**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (Aryl ketone)	1670 - 1690	Strong
C-O-C (Aromatic ether)	1250 - 1270 and 1020 - 1040	Strong
C=C (Aromatic)	1580 - 1600 and 1450 - 1500	Medium to Strong
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic, -CH ₃)	2850 - 3000	Medium

Predicted based on characteristic IR absorption frequencies for benzofuran and acetophenone derivatives.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances for **2-acetyl-5-methoxybenzofuran**

m/z	Predicted Fragment	Relative Abundance
190	$[M]^+$ (Molecular Ion)	High
175	$[M - CH_3]^+$	Medium
147	$[M - COCH_3]^+$	High
119	$[147 - CO]^+$	Medium
91	$[C_7H_7]^+$	Low

Predicted based on the fragmentation patterns of similar benzofuran derivatives.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-acetyl-5-methoxybenzofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **1H NMR Acquisition:** Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ^{13}C , a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

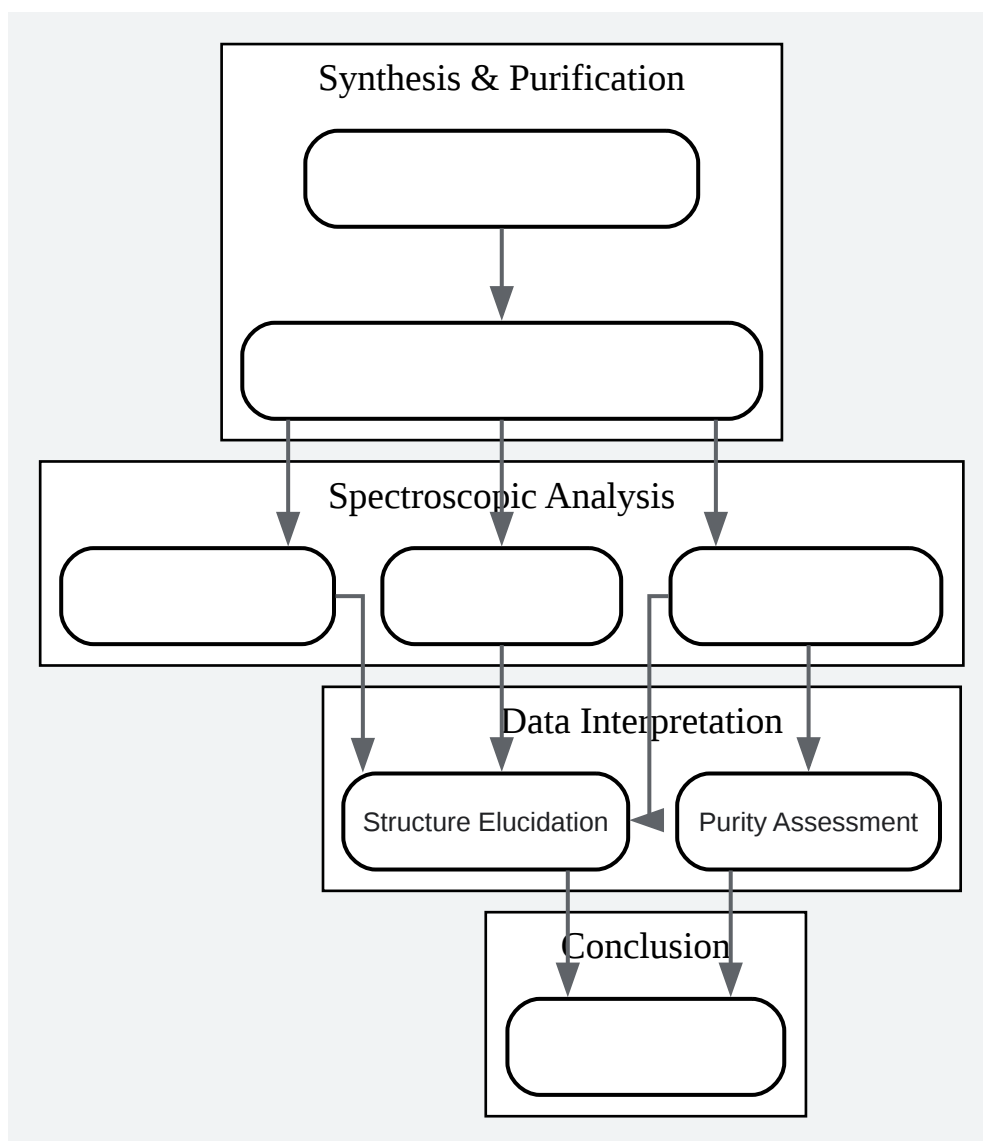
- **Sample Preparation:** For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
- **Sample Spectrum:** Place the sample in the IR beam path and record the spectrum.
- **Data Analysis:** The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- **GC Conditions:** Use a capillary column suitable for the analysis of aromatic compounds (e.g., a DB-5 or equivalent). A typical temperature program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes. The injector temperature is typically set to 250 °C.
- **MS Conditions:** Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
- **Data Analysis:** Identify the peak corresponding to **2-acetyl-5-methoxybenzofuran** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

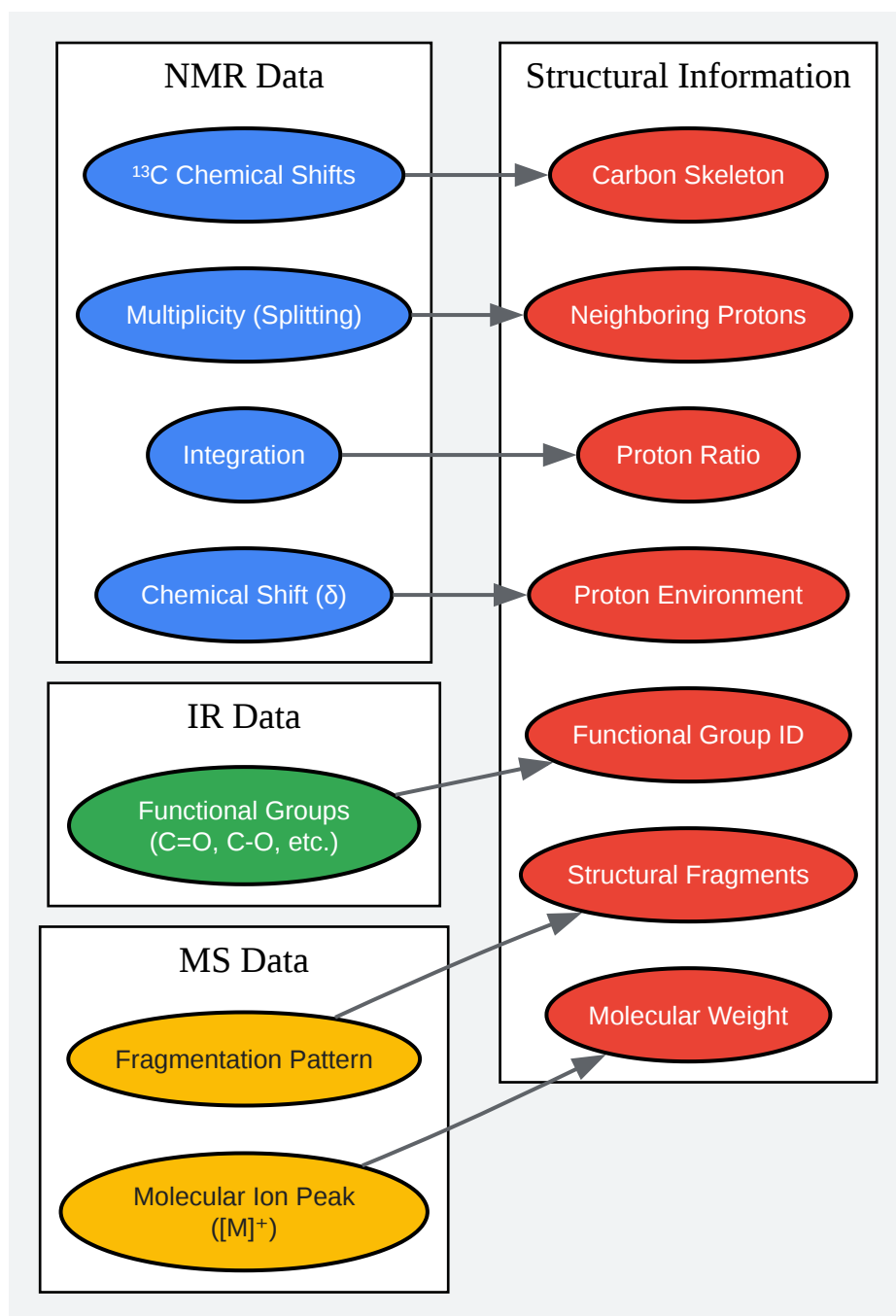
Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in identifying an unknown compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.



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Caption: Logical relationships between spectroscopic data and derived structural information.

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